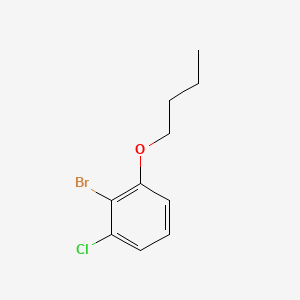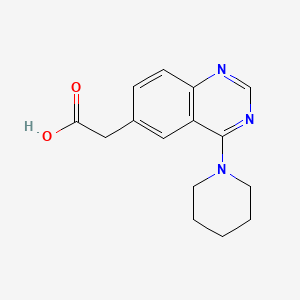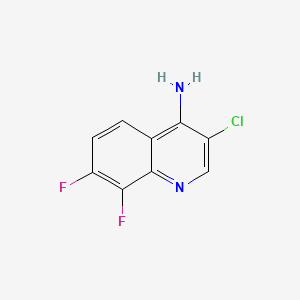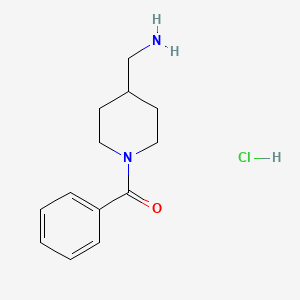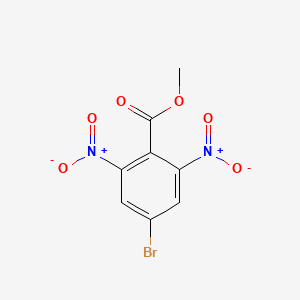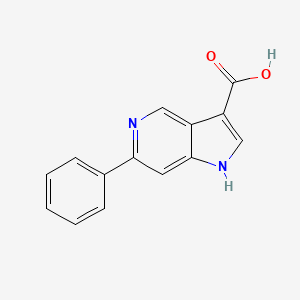
6-Phenyl-3-(5-azaindole)carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Phenyl-3-(5-azaindole)carboxylic acid is a chemical compound with the molecular formula C14H10N2O2 . It is a derivative of azaindole, which is a class of compounds that have been used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of azaindole derivatives, such as 6-Phenyl-3-(5-azaindole)carboxylic acid, often involves the cyclization of indoles . One method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming an imine that subsequently undergoes cyclization . Another method involves the reductive heterocyclization of N-heterocycles from nitro compounds .Molecular Structure Analysis
The molecular structure of 6-Phenyl-3-(5-azaindole)carboxylic acid consists of a phenyl group attached to the 6-position of a 5-azaindole ring, with a carboxylic acid group at the 3-position . The presence of the azaindole ring and the carboxylic acid group can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Azaindoles, including 6-Phenyl-3-(5-azaindole)carboxylic acid, are involved in various chemical reactions. They are often used as reactants in the synthesis of azaindol derivatives . They can also participate in regioselective heterocyclization reactions .Safety And Hazards
While specific safety and hazard information for 6-Phenyl-3-(5-azaindole)carboxylic acid was not found, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using the product, and using only outdoors or in a well-ventilated area .
Future Directions
The azaindole scaffold, which includes compounds like 6-Phenyl-3-(5-azaindole)carboxylic acid, has been recognized as a privileged structure in biological process modulation, medicinal chemistry, and drug discovery programs . Future research may focus on developing novel and facile methodologies for the synthesis of azaindole derivatives of biological interest .
properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHKLLMVZQGHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-3-(5-azaindole)carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

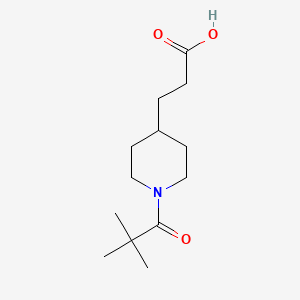
![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)
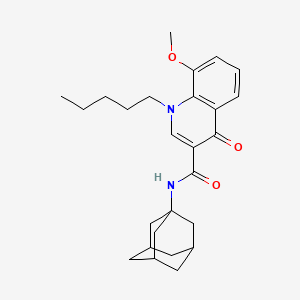
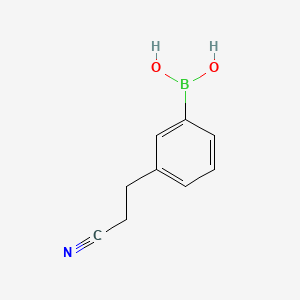
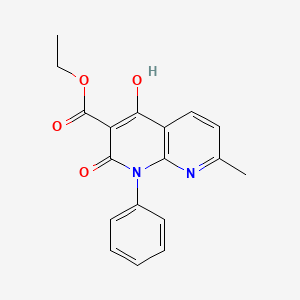
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)
![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)

